4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2,4-dichlorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a methyl group is substituted with a chlorine atom. This can be achieved using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid (HCl).
Attachment of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be attached to the triazole ring through a nucleophilic substitution reaction. This involves the reaction of a 2,4-dichlorophenyl halide with the triazole ring in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as triazole oxides.
Reduction: Reduced forms such as triazole hydrides.
Substitution: Substituted triazoles with various functional groups replacing the chloromethyl group.
Scientific Research Applications
4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the disruption of their normal function.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group but retains the 2,4-dichlorophenyl group.
4-(Methyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole: Contains a methyl group instead of a chloromethyl group.
4-(Bromomethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and 2,4-dichlorophenyl groups, which confer specific chemical and biological properties. The chloromethyl group enhances its reactivity in substitution reactions, while the 2,4-dichlorophenyl group contributes to its potential biological activity.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,4-dichlorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWQFSUOTGISFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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